Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with methyl groups at the 3’ and 4’ positions and a carboxylate ester group at the 4 position. It is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbiphenyl and methyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,4-dimethylphenylboronic acid and methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.
Major Products:
Nitration: Nitro derivatives of the biphenyl compound.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into the design of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its biphenyl core.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biology: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application:
In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form desired products.
In Materials Science: The biphenyl core contributes to the electronic properties of materials, enhancing their performance in devices like OLEDs and LCDs.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
3,4-Dimethylbiphenyl: Lacks the carboxylate ester group, making it less versatile in certain applications.
4,4’-Dimethylbiphenyl: Has methyl groups at the 4 and 4’ positions, differing in substitution pattern.
Biphenyl: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
647842-33-9 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-15(10-12(11)2)13-6-8-14(9-7-13)16(17)18-3/h4-10H,1-3H3 |
InChI Key |
RVWULOQKYNEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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